ChEMBL Bioactivity Breadth: 11 Targets Profiled in Preclinical Assays
The compound CHEMBL1578882 has been tested in 13 distinct potency assays covering 11 molecular targets according to the ChEMBL database, with a maximum development phase of preclinical [1]. The bioactivity summary indicates both functional (F) and binding (B) assay data are available. In contrast, the closest commercially available analogue, 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3), lacks any curated bioactivity records in ChEMBL or BindingDB, representing a complete data gap for comparator selection . The breadth of target coverage for the 4-methylphenyl derivative provides a multi-dimensional activity fingerprint that is absent for the des-methyl analogue.
| Evidence Dimension | Number of curated bioactivity assays in public databases |
|---|---|
| Target Compound Data | 13 assays, 11 targets (ChEMBL CHEMBL1578882) |
| Comparator Or Baseline | 0 curated assays (CAS 339013-27-3, 6-methyl-5-morpholino-3-phenyl analogue) |
| Quantified Difference | Substantial data availability vs. complete absence of public bioactivity data |
| Conditions | Public database mining (ChEMBL, BindingDB) as of 2026 |
Why This Matters
Procurement decisions for screening libraries require compounds with known bioactivity profiles to enable data-driven hit triage; the 4-methylphenyl derivative's documented multi-target activity reduces screening uncertainty relative to data-poor analogues.
- [1] ChEMBL Compound Report Card, CHEMBL1578882, European Bioinformatics Institute (EMBL-EBI), accessed 2026. URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1578882/ View Source
